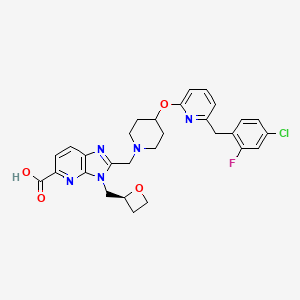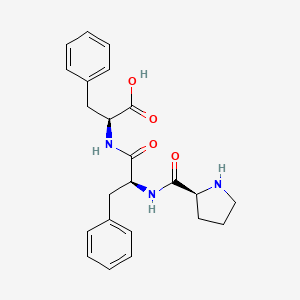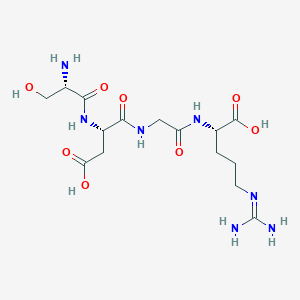
H-Ser-Asp-Gly-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ser-Asp-Gly-Arg-OH, also known as Gly-Arg-Gly-Asp-Ser, is a peptide sequence that plays a crucial role in cell adhesion. This sequence is identical to the cell-binding region of fibronectin, a high-molecular-weight glycoprotein found in the extracellular matrix. The Arg-Gly-Asp (RGD) region within this peptide is essential for facilitating cell-adhesive activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Asp-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency, often achieving purities greater than 95% .
化学反応の分析
Types of Reactions
H-Ser-Asp-Gly-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, activated by coupling agents like HBTU.
Major Products
The major products formed from these reactions include modified peptides with altered stability, binding affinity, and biological activity .
科学的研究の応用
H-Ser-Asp-Gly-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated cell attachment.
作用機序
H-Ser-Asp-Gly-Arg-OH exerts its effects primarily through interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The RGD sequence within the peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell migration, proliferation, and survival . The nitric oxide pathway is also involved in the vasorelaxant effects of RGD-containing peptides .
類似化合物との比較
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with a similar sequence, used in similar applications.
Cyclo (Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and binding affinity.
Gly-Pro-Arg-Pro: A peptide with different biological activities.
Uniqueness
H-Ser-Asp-Gly-Arg-OH is unique due to its specific sequence that mimics the cell-binding region of fibronectin, making it highly effective in promoting cell adhesion. Its versatility in various applications, from basic research to industrial use, highlights its significance .
特性
分子式 |
C15H27N7O8 |
|---|---|
分子量 |
433.42 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H27N7O8/c16-7(6-23)12(27)22-9(4-11(25)26)13(28)20-5-10(24)21-8(14(29)30)2-1-3-19-15(17)18/h7-9,23H,1-6,16H2,(H,20,28)(H,21,24)(H,22,27)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
InChIキー |
OAZJMLAWHVYYEZ-CIUDSAMLSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N |
正規SMILES |
C(CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
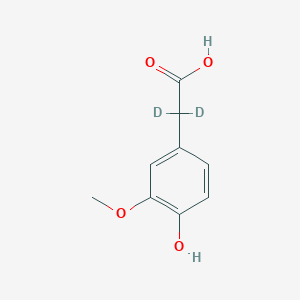
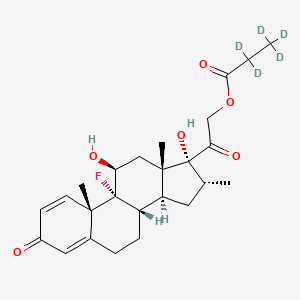


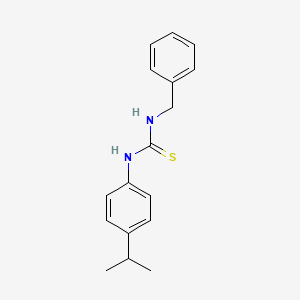
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

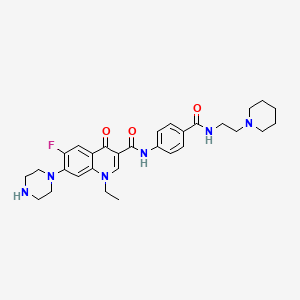
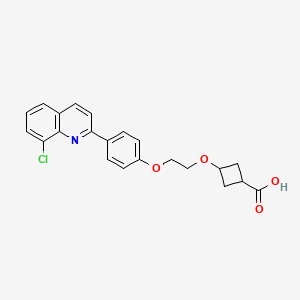
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
